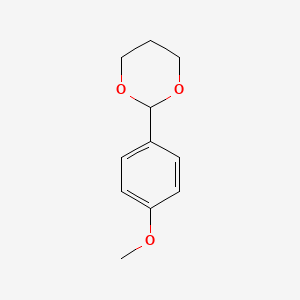

2-(4-Methoxyphenyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZOQZICJJOKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278184 | |

| Record name | 2-(4-methoxyphenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-71-4 | |

| Record name | NSC6585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of the 1,3-Dioxane (B1201747) Ring System

The primary route to synthesizing 2-(4-Methoxyphenyl)-1,3-dioxane involves the condensation reaction between 4-methoxybenzaldehyde (B44291) and 1,3-propanediol (B51772). This transformation is typically facilitated by an acid catalyst, which can be either homogeneous or heterogeneous in nature.

Acid-Catalyzed Acetalization Reactions

Acid-catalyzed acetalization is the most conventional and widely employed method for constructing the 1,3-dioxane ring. The mechanism involves the protonation of the carbonyl oxygen of 4-methoxybenzaldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,3-propanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group of the diol, and deprotonation yields the stable this compound ring system. researchgate.net A crucial aspect of this reaction is the removal of the water byproduct to drive the equilibrium towards the product side, often accomplished using a Dean-Stark apparatus or a drying agent. organic-chemistry.orgoc-praktikum.de

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Various Brønsted and Lewis acids are effective for this purpose. Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are commonly used. organic-chemistry.orgoc-praktikum.de Lewis acids, such as zirconium tetrachloride (ZrCl₄), have also proven to be highly efficient and chemoselective catalysts for this transformation. organic-chemistry.org These reactions are typically performed in a non-polar solvent like cyclohexane (B81311) or toluene (B28343) to facilitate the azeotropic removal of water. oc-praktikum.de

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | 3-Nitrobenzaldehyde, Ethanediol | Cyclohexane | Reflux, 2-3 h (Dean-Stark) | >99% | oc-praktikum.de |

| Zirconium tetrachloride | Various aldehydes/ketones, Diols | Dichloromethane (B109758) | Room Temp | High | organic-chemistry.org |

This table presents data for analogous acetalization reactions to illustrate typical conditions.

Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions, contributing to more sustainable processes. mdpi.comrsc.org Various solid acid catalysts have been developed for acetalization reactions. These include metal-organic frameworks (MOFs), zeolites, and nanoporous aluminosilicates. core.ac.ukrsc.orgnih.gov For instance, lanthanide-based MOFs have demonstrated notable catalytic activity in the acetalization of benzaldehyde, a reaction directly comparable to the formation of the title compound. nih.gov These solid catalysts provide acidic sites on their surface that facilitate the reaction, often with high efficiency and selectivity.

| Catalyst Type | Example | Application | Key Advantages | Reference |

| Metal-Organic Frameworks | Lanthanide-Oxalate MOFs (Ln-Ox) | Acetalization of benzaldehyde | Recyclable, stable, high yield (~74-90%) | nih.gov |

| Nanoporous Materials | Aluminosilicates | Telescoped acetalization-aldol reactions | High yield, mild conditions | core.ac.uk |

| Functionalized Polymers | Pd on Hypercrosslinked Polystyrene | Suzuki Coupling (catalyst support) | High conversion, mild conditions | researchgate.net |

This table highlights the application of heterogeneous catalysts in similar or related transformations.

Alternative Condensation Approaches

Beyond direct acid catalysis, other methods can achieve the synthesis of 1,3-dioxanes. Transacetalization is one such approach, where an existing acetal (B89532) or orthoester reacts with the diol. For example, carbonyl compounds can be converted to their corresponding 1,3-dioxanes using ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS). organic-chemistry.org This method is particularly mild and tolerates acid-sensitive functional groups.

Another effective reagent is 1,3-bis(trimethylsiloxy)propane (BTSP). The reaction of an aldehyde, like 4-methoxybenzaldehyde, with BTSP is catalyzed by iodine under neutral, aprotic conditions to afford the 1,3-dioxane in excellent yields. organic-chemistry.org This protocol avoids the use of strong acids and the need to remove water.

Functional Group Interconversions Involving the 1,3-Dioxane Moiety

The 1,3-dioxane ring system is not merely a synthetic endpoint but a versatile functional group that plays a crucial role in multi-step organic synthesis, primarily through its use in protection-deprotection strategies. imperial.ac.uk

Protecting Group Chemistry of Carbonyl Compounds and 1,3-Diols

The formation of a this compound serves as a robust method for the mutual protection of a carbonyl group (from 4-methoxybenzaldehyde) and a 1,3-diol. thieme-connect.de The 1,3-dioxane structure is generally stable under basic, nucleophilic, reductive, and many oxidative conditions, making it an ideal protecting group. organic-chemistry.orgthieme-connect.de

Protection of Carbonyls and Diols: The synthesis of the dioxane, as detailed in section 2.1, constitutes the protection step. For protecting a 1,3-diol, 4-methoxybenzaldehyde or its dimethyl acetal is used as the reagent. fishersci.comuchicago.edu The 4-methoxyphenyl (B3050149) group at the C2 position offers specific electronic properties that can influence the stability and cleavage of the acetal.

Deprotection: The cleavage of the 1,3-dioxane to regenerate the carbonyl and diol functionalities is typically achieved under acidic conditions. organic-chemistry.org This is often accomplished through hydrolysis with aqueous acid or by transacetalization in the presence of a large excess of a simple ketone like acetone (B3395972). organic-chemistry.org The lability of the dioxane ring towards acids allows for its selective removal in the presence of other functional groups that are stable to acid but sensitive to the conditions required to cleave other protecting groups. thieme-connect.de

| Action | Reagents/Conditions | Result | Reference |

| Protection of 1,3-propanediol | 4-Methoxybenzaldehyde, acid catalyst (e.g., PTSA), Toluene (reflux) | Formation of this compound | organic-chemistry.orgthieme-connect.de |

| Deprotection of the dioxane | Aqueous acid (e.g., HCl) or acid catalyst in wet solvent | Regeneration of 4-methoxybenzaldehyde and 1,3-propanediol | organic-chemistry.org |

Ring-Opening Reactions

The stability of the 1,3-dioxane ring in this compound is significant, yet it can be cleaved under specific conditions. The primary modes of ring-opening include acid-mediated cleavage, oxidative pathways, and thermal decomposition.

Acid-Mediated Cleavage

The acid-catalyzed hydrolysis of acetals, such as this compound, is a well-established reaction that results in the regeneration of the parent carbonyl compound and diol. chemistrysteps.comorgoreview.com This process is reversible, and to drive the reaction toward the cleavage products, an excess of water is typically employed. The mechanism of this reaction is contingent on the reaction conditions and the structure of the acetal.

The hydrolysis can proceed through two primary mechanisms: the A-1 and A-2 pathways. osti.gov In the A-1 mechanism, the reaction is initiated by the protonation of one of the dioxane oxygen atoms, followed by the unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which undergoes further acid-catalyzed hydrolysis to the final products: 4-methoxybenzaldehyde and propane-1,3-diol. The presence of the electron-donating 4-methoxyphenyl group is expected to stabilize the oxocarbenium ion, thus favoring the A-1 pathway.

The A-2 mechanism, conversely, involves the bimolecular attack of water on the protonated acetal in the rate-determining step. osti.gov Kinetic studies on the hydrolysis of related 2-aryl-2-phenyl-1,3-dithianes have shown a shift from an A-SE2 (analogous to A-2) to an A1-like mechanism with increasing reactivity of the substrate. rsc.org

The general mechanism for the acid-catalyzed hydrolysis of an acetal is as follows:

Protonation of an oxygen atom of the acetal. chemistrysteps.comorgoreview.com

Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carbocation (oxocarbenium ion). chemistrysteps.com

Nucleophilic attack by water on the carbocation. orgoreview.com

Deprotonation to form a hemiacetal. orgoreview.com

Protonation of the remaining alkoxy group. chemistrysteps.com

Elimination of the second alcohol molecule to form a protonated aldehyde or ketone. chemistrysteps.com

Deprotonation to yield the final carbonyl compound. orgoreview.com

| Reaction | Reagents | Products |

| Acid-Mediated Cleavage | Aqueous Acid (e.g., HCl, H₂SO₄) | 4-Methoxybenzaldehyde, Propane-1,3-diol |

Oxidative Ring Opening

The oxidative cleavage of the 1,3-dioxane ring is a less common transformation but can be achieved under specific conditions. The oxidation of 1,3-dioxanes can be initiated by radical species, such as hydroxyl (OH) or chlorine (Cl) radicals. nih.gov These reactions typically lead to a variety of ring-opened products. For instance, the OH radical-initiated oxidation of 1,3-dioxane in the presence of NOx has been shown to yield (2-oxoethoxy)methyl formate (B1220265) and formic acid as major products. nih.gov While specific studies on this compound are limited, it can be inferred that similar radical-initiated pathways would lead to the formation of analogous ester and acid products derived from the fragmentation of the dioxane ring.

Furthermore, some strong oxidizing agents in the presence of Lewis acids can cleave cyclic acetals. organic-chemistry.org For example, reagents like m-chloroperoxybenzoic acid (MCPBA) can oxidize cyclic acetals to hydroxy alkyl esters. organic-chemistry.org Another approach involves the use of molecular oxygen with catalytic amounts of N-hydroxyphthalimide (NHPI) and a co-catalyst like cobalt(II) acetate, which has been effective in oxidizing various acetals to esters. organic-chemistry.org

| Oxidizing System | Potential Products | Reference |

| OH/Cl radicals (in presence of NOx) | Esters and carboxylic acids from ring fragmentation | nih.gov |

| m-CPBA | Hydroxy alkyl esters | organic-chemistry.org |

| O₂/NHPI/Co(OAc)₂ | Esters | organic-chemistry.org |

Thermal Decomposition Pathways

The thermal decomposition of acetals generally requires high temperatures, often above 400°C, to proceed at a significant rate on the timescale of minutes. tandfonline.com The decomposition is typically an irreversible process that can proceed through radical chain mechanisms. rsc.org For acetaldehyde (B116499) dimethyl acetal, thermal decomposition has been shown to be an inhibited reaction. rsc.org

In the case of this compound, thermal decomposition would likely involve the homolytic cleavage of C-O or C-C bonds within the dioxane ring or at the benzylic position. This would generate a variety of radical intermediates that could then undergo further reactions such as hydrogen abstraction, fragmentation, or recombination to yield a complex mixture of smaller molecules. Studies on the thermal decomposition of related compounds like acetaldehyde and acetone on silicon surfaces have shown the release of gaseous products like ethylene (B1197577) and propylene, respectively, along with the formation of silicon carbide and silicon monoxide at very high temperatures. unl.edu While the conditions are extreme, it highlights the types of fragmentation that can occur. The primary products from the thermal decomposition of this compound would be expected to include 4-methoxybenzaldehyde, propane, and other smaller hydrocarbons and oxygenated species resulting from the breakdown of the 1,3-diol unit.

Reactions Involving the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group in this compound is susceptible to electrophilic attack on the aromatic ring. The nature and position of this substitution are dictated by the electronic effects of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution reactions. Its presence increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

The methoxy group is an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This stabilization of the arenium ion intermediate formed during electrophilic attack at these positions is more significant than at the meta position.

Common electrophilic aromatic substitution reactions that anisole (B1667542) (methoxybenzene), a close analog, readily undergoes include nitration and Friedel-Crafts reactions. tiwariacademy.comyoutube.com

Nitration: The nitration of anisole with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of ortho-nitroanisole and para-nitroanisole, with the para isomer being the major product due to steric hindrance at the ortho position. tiwariacademy.comvedantu.com Studies on the nitration of anisole have shown high regioselectivity for ortho and para substitution over meta substitution, regardless of the reactivity of the nitrating system. nih.gov In some aqueous phase nitrations of anisole, the para isomer can be formed with up to 80% selectivity. frontiersin.org

Friedel-Crafts Acylation: Anisole undergoes Friedel-Crafts acylation with acyl halides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce acylated derivatives. youtube.comstackexchange.comtamu.edu The reaction with acetyl chloride, for example, yields 2-methoxyacetophenone (B1211565) and 4-methoxyacetophenone, with the para isomer being the major product. youtube.com It is important to note that with highly activated systems like those containing methoxy groups, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes be used to avoid potential side reactions like demethylation that can occur with strong Lewis acids like AlCl₃. zbwhr.comstackexchange.com

The directing effects of the methoxy group in this compound would be expected to be very similar to those in anisole, directing incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring).

| Reaction | Electrophile | Major Product(s) | Reference |

| Nitration | NO₂⁺ | 2-(3-Nitro-4-methoxyphenyl)-1,3-dioxane and 2-(5-Nitro-4-methoxyphenyl)-1,3-dioxane | tiwariacademy.comnih.gov |

| Friedel-Crafts Acylation | RCO⁺ | 2-(3-Acyl-4-methoxyphenyl)-1,3-dioxane | youtube.comtamu.edu |

Modifications of the Methoxy Group

The methoxy group (–OCH₃) attached to the phenyl ring of this compound is a key functional group that can undergo specific chemical transformations. The most significant and widely documented modification for aryl methyl ethers is ether cleavage, also known as O-demethylation, to yield the corresponding phenol. This conversion is a fundamental step in synthetic chemistry, often employed to deprotect a hydroxyl group or to synthesize phenolic derivatives.

While specific studies focusing exclusively on the demethylation of this compound are not extensively detailed in published literature, the chemical principles and reagents for cleaving aryl methyl ethers are well-established and broadly applicable to this compound. commonorganicchemistry.commasterorganicchemistry.com These reactions typically involve strong Lewis acids or protic acids. commonorganicchemistry.com

Demethylation using Boron Tribromide (BBr₃)

Boron tribromide (BBr₃) is a highly effective and common reagent for the cleavage of aryl methyl ethers due to its ability to function under relatively mild conditions. commonorganicchemistry.com The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.comorgsyn.org

The mechanism begins with the formation of a complex between the Lewis acidic boron atom and the Lewis basic ether oxygen. This step activates the ether for nucleophilic attack. A bromide ion then attacks the methyl carbon in an Sₙ2 reaction, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the final phenolic product, 2-(4-hydroxyphenyl)-1,3-dioxane. ajrconline.org Generally, one equivalent of BBr₃ is required per ether group, with additional equivalents needed if other Lewis basic functional groups are present in the molecule. ajrconline.orgmdma.ch

Table 1: Representative Conditions for Aryl Methyl Ether Demethylation using BBr₃

Other Demethylation Methods

Strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI) can also cleave aryl methyl ethers. These reactions, however, typically demand more forcing conditions, such as elevated temperatures (reflux), which can limit their applicability for substrates with sensitive functional groups. commonorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group.

Additionally, strong nucleophiles like thiolates in polar aprotic solvents (e.g., DMF) can effect demethylation through a nucleophilic substitution mechanism, usually requiring high temperatures. commonorganicchemistry.com More recent developments include methods utilizing organophotoredox catalysis, which can proceed under milder, pH-neutral conditions. chemrxiv.org These advanced methods offer high chemoselectivity for cleaving phenolic ethers over aliphatic ones. chemrxiv.org

The application of these established methodologies would predictably convert this compound to its corresponding phenol, providing a crucial intermediate for further synthetic elaboration.

Conformational Analysis and Stereochemical Investigations

Fundamental Principles of 1,3-Dioxane (B1201747) Conformational Dynamics

Similar to cyclohexane (B81311), the most stable conformation for the 1,3-dioxane ring is the chair form. nih.gov This arrangement minimizes torsional strain by staggering the bonds on adjacent atoms and reduces angle strain. However, the C-O bond lengths (approximately 1.43 Å) are shorter than C-C bond lengths (approximately 1.53 Å), and the C-O-C bond angle is smaller than the C-C-C angle. This geometric distinction leads to a more puckered region around the oxygen atoms and a slightly flattened region at the C5 carbon. psu.edu Consequently, the energy barrier for the chair-to-twist-boat interconversion is higher in 1,3-dioxane (around 5.7 kcal/mol) compared to cyclohexane (around 4.9 kcal/mol), indicating a more rigid chair conformation. nih.gov

The 1,3-dioxane ring is not static and undergoes a rapid process of ring inversion at room temperature, where one chair conformation flips into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. researchgate.net The transition state for this inversion is a high-energy, non-planar "half-chair" or "sofa" conformation. The study of this process is crucial for understanding the time-averaged properties of the molecule, often observed in spectroscopic analyses like Nuclear Magnetic Resonance (NMR). Thermodynamic parameters for the chair-to-boat isomerization have been determined for 1,3-dioxane and its derivatives, providing insight into the energy landscape of this process. researchgate.net

Conformational Preferences of the 2-(4-Methoxyphenyl) Substituent

The substituent at the C2 position of the 1,3-dioxane ring experiences a unique environment due to the proximity of the two ring oxygen atoms. The nature of this substituent significantly influences its preferred orientation.

For a 2-aryl substituent like the 4-methoxyphenyl (B3050149) group, there is a conformational equilibrium between the axial and equatorial positions. Generally, due to the more significant 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6, the equatorial position is thermodynamically favored for most substituents. nih.gov However, the preference for the equatorial position for a 2-phenyl group is less pronounced than for a methyl group, and the conformational free energy is influenced by the solvent. psu.edu

The electron-donating nature of the para-methoxy group on the phenyl ring is expected to influence the axial-equatorial equilibrium. Studies on 2,2-diaryl-1,3-dioxanes have shown that the conformational energy differences of para-substituted derivatives are linearly related to Hammett σ values. nih.gov While this study focused on 2,2-disubstituted systems, the principle suggests that electronic effects transmitted through the phenyl ring play a role in determining conformational preference. For the 2-(4-methoxyphenyl) group, the electron-donating methoxy (B1213986) group can influence the electrostatic interactions between the substituent and the dioxane ring, potentially altering the balance of the axial-equatorial equilibrium compared to an unsubstituted phenyl group. nih.gov

Table 1: Conformational Free Energy Differences (-ΔG°) for Substituents at the 2-Position of 1,3-Dioxane

| Substituent | -ΔG° (kcal/mol) | Solvent | Reference |

| Phenyl | 3.1 | CCl4 | psu.edu |

| Methyl | 4.0 | Ether | psu.edu |

| Ethyl | 3.9 | Ether | psu.edu |

| Isopropyl | >4.2 | Ether | psu.edu |

| tert-Butyl | >4.2 | Ether | psu.edu |

Substituents at other positions on the 1,3-dioxane ring can influence the conformational preference of the 2-(4-methoxyphenyl) group. For instance, the presence of methyl groups at the C4 and C6 positions can introduce additional steric strain, potentially altering the axial-equatorial equilibrium of the C2 substituent. Studies on cis-4,6-dimethyl-1,3-dioxanes have been instrumental in probing the conformational preferences of various 2-substituents by locking the ring in a preferred conformation and simplifying NMR spectral analysis. researchgate.net Similarly, a bulky substituent at the C5 position, such as a tert-butyl group, can anchor the chair conformation and influence the orientation of the group at C2. researchgate.net

Stereoelectronic Effects in 1,3-Dioxane Systems

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformational behavior of 1,3-dioxanes. The most significant of these is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer the axial orientation, despite the expected steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond when it is in the axial position. psu.edu

For 2-aryl-1,3-dioxanes, the anomeric effect is generally considered to be a contributing factor to the conformational equilibrium. However, recent studies on 2,2-diaryl-1,3-dioxanes suggest that electrostatic interactions may be more dominant than hyperconjugation in determining the conformational behavior of such molecules. nih.gov The balance between the anomeric effect and steric repulsions, along with other electrostatic interactions, ultimately dictates the preferred conformation of the 2-(4-methoxyphenyl) group. The electron-donating methoxy group on the phenyl ring can modulate the electronic properties of the aryl substituent, thereby influencing the strength of these stereoelectronic interactions.

Advanced Spectroscopic and Computational Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Methoxyphenyl)-1,3-dioxane, both proton and carbon-13 NMR are crucial in confirming its structure and understanding its conformational preferences in solution.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons of the dioxane ring and the 4-methoxyphenyl (B3050149) substituent. The 1,3-dioxane (B1201747) ring typically exists in a chair conformation, similar to cyclohexane (B81311), leading to chemically non-equivalent axial and equatorial protons. docbrown.info

The proton at the C2 position, being adjacent to two oxygen atoms and the aromatic ring, is expected to appear as a singlet in the downfield region, typically around 5.5-6.0 ppm. The protons of the 4-methoxyphenyl group will present as a characteristic AA'BB' system, with two doublets in the aromatic region (approximately 6.8-7.5 ppm). The methoxy (B1213986) group protons will give a sharp singlet at around 3.8 ppm. illinois.edu

The methylene (B1212753) protons of the dioxane ring at C4/C6 and C5 will show more complex splitting patterns due to their diastereotopic nature in the chair conformation. The axial and equatorial protons at C4 and C6 are coupled to each other and to the protons at C5, resulting in multiplets. Typically, the equatorial protons are deshielded relative to their axial counterparts. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (acetal) | 5.6 | s |

| H-aromatic (ortho to OCH₃) | 6.9 | d |

| H-aromatic (meta to OCH₃) | 7.4 | d |

| OCH₃ | 3.8 | s |

| H-4/6 (axial) | ~3.8 | m |

| H-4/6 (equatorial) | ~4.2 | m |

| H-5 (axial) | ~1.5 | m |

| H-5 (equatorial) | ~2.0 | m |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The Carbon-13 (¹³C) NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the acetal (B89532) group (C2) is highly deshielded due to the two adjacent oxygen atoms and typically resonates in the range of 95-105 ppm. oregonstate.edu The carbons of the 4-methoxyphenyl group will show four distinct signals in the aromatic region (114-160 ppm), with the carbon attached to the oxygen of the methoxy group being the most downfield. researchgate.net The methoxy carbon itself will appear around 55 ppm. researchgate.net

The carbons of the dioxane ring (C4/C6 and C5) will appear in the aliphatic region. The C4 and C6 carbons, being attached to oxygen, will be in the range of 65-75 ppm, while the C5 carbon will be further upfield, around 25-35 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (acetal) | ~101 |

| C-aromatic (ipso) | ~131 |

| C-aromatic (ortho to OCH₃) | ~114 |

| C-aromatic (meta to OCH₃) | ~128 |

| C-aromatic (para, attached to OCH₃) | ~160 |

| OCH₃ | ~55 |

| C-4/6 | ~67 |

| C-5 | ~26 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Computational Chemistry Approaches for Investigating Molecular Structure and Reactivity

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular geometry, electronic structure, and reactivity that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energy of molecules. openaccesspub.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the most stable conformation. openaccesspub.orgresearchgate.net These calculations can confirm the preference for a chair conformation of the dioxane ring and predict the orientation of the 4-methoxyphenyl substituent. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data if available, providing a high level of confidence in the predicted structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. mpg.de It provides a chemical picture that is closer to the classical Lewis structure representation. For this compound, NBO analysis can reveal important details about hyperconjugative interactions that contribute to its stability. For instance, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-H bonds can be quantified. elsevierpure.com This analysis can also provide insights into the delocalization of electron density from the dioxane ring to the aromatic system and vice-versa.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely to be distributed over the aromatic ring and the acetal portion of the molecule. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution, providing valuable information for predicting the molecule's behavior in chemical reactions. science.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. The MEP is calculated as the electrostatic potential generated by the molecule's electron and nuclear charge distribution. It provides a visual representation of the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, an MEP map would be generated using quantum chemical calculations, typically employing density functional theory (DFT) methods. The resulting map would display a color gradient across the molecule's surface. Generally, regions with a negative electrostatic potential, often colored in shades of red and yellow, indicate electron-rich areas. In the case of this compound, these would likely be concentrated around the oxygen atoms of the dioxane ring and the methoxy group due to the high electronegativity of oxygen. These regions would be predicted as the most probable sites for electrophilic attack.

Thermodynamic Property Calculations in Conformational Studies

The 1,3-dioxane ring is known to adopt a chair conformation, similar to cyclohexane. However, the presence of two oxygen atoms in the ring introduces asymmetry and influences the conformational preferences of substituents. For this compound, the 4-methoxyphenyl group at the C2 position can exist in either an equatorial or an axial orientation.

Computational chemistry provides a powerful means to investigate the thermodynamics of these conformers. By employing methods such as the Restricted Hartree-Fock (RHF) theory with a suitable basis set (e.g., 6-31G(d)), the potential energy surface of the molecule can be explored. These calculations can determine the relative energies of the equatorial and axial conformers. Generally, for substituents at the C2 position of a 1,3-dioxane ring, the equatorial conformation is favored to minimize steric interactions.

Furthermore, these calculations can elucidate the energy barriers for the interconversion between the chair conformers, which typically proceeds through twist-boat intermediates. Thermodynamic properties such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the conformational equilibrium can be calculated. These theoretical values can then be correlated with experimental data, for instance, from variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive understanding of the conformational dynamics of the molecule. A study on 5-substituted 1,3-dioxanes utilized the RHF/6-31G(d) level of theory to investigate the potential energy surface and estimate potential barriers for conformational isomerizations. researchgate.net

Mechanistic Insights from Computational and Experimental Synergies

The synergy between computational modeling and experimental data is paramount for gaining deep mechanistic insights into chemical reactions and molecular properties. While specific mechanistic studies on this compound are not readily found, a combined approach would be the standard for its investigation.

For instance, the synthesis of this compound typically involves the acid-catalyzed reaction of 4-methoxybenzaldehyde (B44291) with 1,3-propanediol (B51772). Computational modeling could be used to map out the reaction pathway, identifying the structures and energies of reactants, transition states, and intermediates. This would provide a detailed picture of the reaction mechanism at a molecular level, including the role of the acid catalyst in activating the carbonyl group and facilitating the cyclization process.

Experimentally, the structure of the synthesized compound would be confirmed using techniques like NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry. The spectroscopic data obtained would serve to validate the computationally predicted structure. For example, the calculated NMR chemical shifts and coupling constants could be compared with the experimental spectra. Any discrepancies between the computational and experimental results could lead to a refinement of the computational model, ultimately resulting in a more accurate and detailed understanding of the molecule's structure and reactivity.

This iterative process of combining theoretical predictions with experimental observations is a cornerstone of modern chemical research, enabling a level of mechanistic understanding that would be unattainable through either approach alone.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Synthetic Intermediate

The dual functionality of 2-(4-Methoxyphenyl)-1,3-dioxane makes it a valuable synthetic intermediate. The 1,3-dioxane (B1201747) portion serves as a robust protecting group for a carbonyl function, while the methoxyphenyl moiety offers a site for further chemical modification. wikipedia.orgorganic-chemistry.org

Precursor in the Synthesis of Agrochemicals

In the field of agrochemical research, the development of novel herbicides, insecticides, and fungicides often relies on the synthesis of complex heterocyclic molecules. researchgate.net Compounds like this compound serve as foundational building blocks for creating more elaborate chemical entities. The 1,3-dioxane ring is a type of acetal (B89532), a functional group frequently used to protect aldehydes and ketones from unwanted reactions during a multi-step synthesis. organic-chemistry.org

The synthesis strategy could involve using this compound to introduce the p-anisaldehyde structure into a larger molecule. The dioxane ring masks the reactive aldehyde group, allowing chemists to perform reactions on other parts of the molecule. uchicago.edu Once the desired modifications are complete, the protecting group can be removed under acidic conditions to regenerate the aldehyde, which can then be converted into a functional group relevant for biological activity. wikipedia.orgorganic-chemistry.org Furthermore, the methoxyphenyl group itself is a common feature in biologically active compounds and can be a key part of the final agrochemical's structure, interacting with biological targets in pests or plants. The development of isoxazoline-based insecticides, for example, highlights the importance of heterocyclic scaffolds in modern crop protection. acs.org

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products is a significant challenge in organic chemistry that often requires intricate strategies involving the use of protecting groups to achieve selectivity. uchicago.edu The this compound molecule is an effective protecting group for the 4-methoxybenzaldehyde (B44291) moiety. This is particularly useful in syntheses where other functional groups must undergo transformation without affecting a sensitive aldehyde.

The general process involves reacting 4-methoxybenzaldehyde with 1,3-propanediol (B51772) under acidic catalysis to form the stable 1,3-dioxane ring. organic-chemistry.org This protected form is stable to a wide range of reagents, including bases, nucleophiles, and some oxidizing and reducing agents. wikipedia.org After carrying out other synthetic steps, the aldehyde is deprotected via acid-catalyzed hydrolysis. organic-chemistry.org This strategy ensures that the aldehyde functionality is preserved until it is needed in a later stage of the synthesis. The stability and reliable removal of acetal protecting groups make them indispensable tools in the multi-step assembly of complex molecules. wikipedia.org

Role in Lignin (B12514952) Depolymerization Strategies

Lignin, a major component of biomass, is a complex aromatic polymer that represents a vast, renewable source of valuable chemical feedstocks. nih.govrsc.org However, its recalcitrant nature makes it difficult to break down into useful monomers. acs.org Research into lignin depolymerization often employs "model compounds" to study the cleavage of specific chemical bonds that are prevalent in the lignin structure, such as the β-O-4 ether linkage. acs.orgrsc.orgmdpi.com

This compound can serve as a simple lignin model compound. It contains both an aromatic methoxyphenyl unit, similar to the guaiacyl units found in lignin, and ether linkages within the dioxane ring. nih.gov Researchers can use this compound to test and optimize catalytic systems for cleaving C–O bonds under various conditions, such as acid or base catalysis and hydrogenolysis. rsc.orgmdpi.com Studying the reaction mechanisms with a simpler model compound provides clear insights that can then be applied to the more complex and heterogeneous structure of actual lignin. acs.org The ultimate goal is the efficient conversion of lignin into high-value aromatic chemicals, contributing to a more sustainable chemical industry. rsc.orgiaea.org

| Catalyst System | Reaction Type | Key Bond Cleavage | Objective | Reference |

|---|---|---|---|---|

| Cu/TEMPO | Aerobic Oxidation | C-O (Alcohol to Aldehyde) | Valorization of lignin model compounds to value-added aldehydes like vanillin. | iaea.org |

| ZSM-5 Zeolite | Catalytic Pyrolysis | C-O (Demethoxylation) | Conversion of lignin models into aromatic hydrocarbons and phenols. | nih.gov |

| Ru/C | Reductive Amination | C-O (Ether Bond Rupture) | Direct conversion of lignin models and real lignin into amines. | rsc.org |

| Acid/Base Catalysis | Hydrolysis/Depolymerization | β-O-4 Ether Linkages | Breaking down the lignin polymer into phenolic monomers. | mdpi.com |

Role in the Development of Novel Molecular Architectures

The 1,3-dioxane ring is not only a protecting group but also a stable structural scaffold that can be used to construct novel and complex molecular architectures. Its defined stereochemistry and conformational preferences can be exploited to control the three-dimensional arrangement of substituents.

For instance, functionalized 1,3-dioxanes can serve as precursors in cycloaddition reactions. While this compound itself is not a diene, related structures like 2,3-dimethylene-1,4-dioxane are used in [4+2] cycloadditions to build highly functionalized six-membered rings. nih.gov Furthermore, the core structure of this compound can be elaborated. For example, synthesis of derivatives like 1,3-Dioxane-5,5-dimethanol, 2-(4-methoxyphenyl)- introduces additional hydroxyl groups that can act as handles for building larger, more complex superstructures or polymer networks. lookchem.com The stability of the dioxane ring under many reaction conditions, such as those used in metal-catalyzed cross-coupling, makes it a reliable component in the design of new molecular frameworks. acs.org

Investigations into its Functionality as a Chemical Modulator

In medicinal chemistry, there is ongoing research into small molecules that can modulate the function of proteins involved in disease. The 1,3-dioxane scaffold has emerged as a promising core structure for developing such modulators. nih.gov

Exploration in Multi-Drug Resistance Reversal Strategies (focus on molecular mechanism)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govfrontiersin.org A primary mechanism for MDR is the overexpression of the P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports chemotherapeutic agents out of the cell, lowering their intracellular concentration to sub-therapeutic levels. frontiersin.orgwikipedia.org

Researchers have synthesized and investigated a series of 1,3-dioxane derivatives as potential MDR reversal agents, also known as P-gp modulators. nih.gov These compounds are designed to inhibit the function of P-gp. A study focusing on new 1,3-dioxolane (B20135) and 1,3-dioxane derivatives found that certain structures could effectively reverse MDR in cancer cell lines at low concentrations. nih.gov

Molecular Mechanism: The molecular mechanism of these modulators involves their direct interaction with the P-gp transporter. nih.gov P-gp has multiple drug binding sites, and modulator compounds can act as competitive or non-competitive inhibitors. By binding to the pump, the modulator can prevent the binding and/or transport of the anticancer drug. nih.gov This inhibition restores the ability of the chemotherapy drug to accumulate within the cancer cell, leading to increased cytotoxicity and apoptosis. nih.gov The general structure of these dioxane-based modulators often includes an aromatic core (like the methoxyphenyl group), a linker, and a basic nitrogen moiety, which are thought to be important for effective interaction with P-gp. nih.gov While this compound itself may be a simple prototype, it represents the essential aromatic core from which more potent and sophisticated P-gp modulators are designed. nih.gov

| Structural Component | Example Moiety | Presumed Function | Reference |

|---|---|---|---|

| Aromatic Core | Diphenyl or (4-Methoxyphenyl) | Provides a rigid scaffold and hydrophobic interactions with P-gp binding sites. | nih.gov |

| Linker | Alkyl or ether chain | Positions the functional groups at an optimal distance and orientation for binding. | nih.gov |

| Basic Moiety | Protonable amine (e.g., piperidine) | May be crucial for electrostatic interactions with the transporter or for cellular uptake. | nih.gov |

Prospective Applications in Functional Materials Research

The unique chemical structure of this compound, featuring a pH-sensitive acetal linkage and a functionalizable aromatic ring, positions it as a promising building block for a new generation of functional materials. Research into this and structurally related 2-aryl-1,3-dioxanes suggests potential applications in areas where controlled degradation, stimuli-responsiveness, and specific molecular recognition are desired. These prospective applications are primarily rooted in the acid-labile nature of the 1,3-dioxane ring and the electronic properties conferred by the methoxy-substituted phenyl group.

One of the most explored avenues for the application of 2-aryl-1,3-dioxanes is in the development of pH-responsive polymers . The acetal bond in the 1,3-dioxane ring is stable under neutral and basic conditions but readily undergoes hydrolysis in acidic environments. This property is highly desirable for creating "smart" materials that can respond to changes in local pH. For instance, polymers incorporating the this compound moiety could be designed to be stable under normal physiological conditions (pH 7.4) but degrade in the acidic microenvironments of tumor tissues or within the endosomes of cells. This targeted degradation makes them excellent candidates for:

Drug Delivery Systems: The compound can be used as a linker to attach drugs to a polymer backbone. The resulting polymer-drug conjugate would be stable in the bloodstream, but upon reaching a target site with lower pH, the acetal would cleave, releasing the therapeutic agent. The methoxy (B1213986) group on the phenyl ring can further influence the rate of this hydrolysis, allowing for fine-tuning of the drug release profile.

Biodegradable Plastics and Recyclable Thermosets: The acid-catalyzed degradation of polymers containing 1,3-dioxane units offers a pathway to creating more environmentally friendly plastics. These materials could be designed to degrade under specific acidic conditions, facilitating their disposal or chemical recycling back to the monomeric components. Research on polyurethanes incorporating 1,3-dioxane structures has shown that these materials can exhibit mild degradation, indicating their potential for creating more sustainable polymer systems.

The stereochemistry of 2-aryl-1,3-dioxanes, where the aryl group typically prefers an equatorial position, can be exploited in the design of materials with specific three-dimensional architectures. This is particularly relevant for the synthesis of macrocycles and cyclophanes . The defined orientation of the 4-methoxyphenyl (B3050149) group can be used to direct the assembly of complex host-guest systems, which are of interest for:

Molecular Recognition and Sensing: The cavity of a macrocycle built from this compound units could be tailored to selectively bind to specific molecules or ions. The electronic nature of the methoxyphenyl group could also be harnessed to create a signaling response upon binding, forming the basis of a chemical sensor.

Nanoreactors: By creating a confined environment, these macrocyclic structures could act as nanoreactors, catalyzing chemical reactions with high selectivity and efficiency.

Furthermore, the aromatic ring of this compound provides a site for further functionalization. This allows for the introduction of other chemical groups that can impart additional functionalities to the resulting material. For example, the introduction of polymerizable groups could allow the compound to be used as a functional monomer in the synthesis of polymers with precisely controlled properties.

The table below summarizes the key prospective applications and the underlying properties of this compound that enable them.

| Prospective Application Area | Key Property of this compound | Potential Material Function |

| Biomedical Materials | Acid-labile acetal linkage | pH-triggered drug release, biodegradable implants |

| Sustainable Polymers | Acid-catalyzed hydrolytic degradation | Recyclable thermosets, environmentally degradable plastics |

| Supramolecular Chemistry | Defined stereochemistry and aromatic ring | Host-guest systems, molecular sensors, nanoreactors |

| Polymer Chemistry | Functionalizable aromatic ring | Monomer for synthesis of functional polymers |

While direct research on the applications of this compound is still emerging, the foundational knowledge of 2-aryl-1,3-dioxanes provides a strong basis for its future development in advanced functional materials. The combination of stimuli-responsive behavior, structural predictability, and synthetic versatility makes it a highly promising candidate for materials science research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-1,3-dioxane, and what factors influence reaction efficiency?

- Methodological Answer: The synthesis typically involves cyclocondensation of 4-methoxyphenyl-containing precursors with diols or carbonyl derivatives. For example, in the preparation of lactone fragments, this compound is synthesized via acid-catalyzed acetal formation using glycerol derivatives and 4-methoxybenzaldehyde under reflux conditions . Reaction efficiency depends on catalyst choice (e.g., Lewis acids like BF₃·Et₂O), solvent polarity (toluene or DCM), and temperature control to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer: Key techniques include:

- 1H/13C NMR spectroscopy to verify proton environments and dioxane ring conformation (e.g., characteristic δ 4.0–5.5 ppm for acetal protons) .

- GC-MS for molecular ion ([M]⁺) identification and fragmentation pattern analysis .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally analogous dioxane derivatives .

Q. How does the electronic environment of the 4-methoxyphenyl group influence the compound’s reactivity?

- Methodological Answer: The methoxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) at the para position. This property facilitates regioselective functionalization, such as Friedel-Crafts alkylation or halogenation. Comparative studies with non-substituted phenyl-dioxanes show reduced reactivity in EAS due to the absence of activating groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer: Contradictions often arise from dynamic ring puckering in the dioxane moiety or solvent-induced shifts. Strategies include:

- Variable-temperature NMR to assess conformational flexibility .

- Cross-validation with computational chemistry (e.g., DFT calculations at B3LYP/6-31G** level) to predict chemical shifts and compare with experimental data .

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer: Achieving high enantiomeric excess (ee) requires:

- Chiral auxiliaries or catalysts , such as Jacobsen’s thiourea catalysts, to induce asymmetry during acetal formation .

- Kinetic resolution via selective crystallization of enantiomers from racemic mixtures.

- Chiral HPLC for real-time monitoring of ee during reaction optimization .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations are used to:

- Model dioxane ring puckering and its impact on dipole moments .

- Predict solubility parameters (Hansen solubility) via COSMO-RS simulations.

- Estimate LogP values for pharmacokinetic profiling using software like Schrödinger’s QikProp .

Q. How does dioxane ring conformation affect biological activity in derivatives?

- Methodological Answer: The chair conformation of the dioxane ring enhances membrane permeability due to reduced steric hindrance. In cytotoxic studies, trans-isomers (60% prevalence) show higher activity than cis-isomers, likely due to improved target binding (e.g., tubulin inhibition) . Conformational analysis via NOESY NMR or MD simulations is critical for structure-activity relationship (SAR) studies .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Methodological Answer: Key challenges include:

- Purification bottlenecks due to polar byproducts; flash chromatography or continuous flow systems improve throughput .

- Thermal instability of intermediates; low-temperature (−20°C) quenching prevents degradation .

- Yield variability in multi-step sequences; DoE (Design of Experiments) optimizes parameters like stoichiometry and mixing rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.